2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide
Description
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is a synthetic organic compound that features a chloroacetamide group attached to a cyclobutyl ring, which is further substituted with a hydroxy-pyrazole moiety
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-5-8(15)12-6-4-7(14)9(6)13-3-1-2-11-13/h1-3,6-7,9,14H,4-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHCBHWZLXGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy-pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclopropyl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclopentyl)acetamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
